N'-[5-(2-Furyl)-2,4-pentadienylidene]-3-nitrobenzohydrazide N'-[5-(2-Furyl)-2,4-pentadienylidene]-3-nitrobenzohydrazide
Brand Name: Vulcanchem
CAS No.: 352349-38-3
VCID: VC0398337
InChI: InChI=1S/C16H13N3O4/c20-16(13-6-4-7-14(12-13)19(21)22)18-17-10-3-1-2-8-15-9-5-11-23-15/h1-12H,(H,18,20)/b3-1+,8-2+,17-10+
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC=CC=CC2=CC=CO2
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29g/mol

N'-[5-(2-Furyl)-2,4-pentadienylidene]-3-nitrobenzohydrazide

CAS No.: 352349-38-3

Main Products

VCID: VC0398337

Molecular Formula: C16H13N3O4

Molecular Weight: 311.29g/mol

N'-[5-(2-Furyl)-2,4-pentadienylidene]-3-nitrobenzohydrazide - 352349-38-3

CAS No. 352349-38-3
Product Name N'-[5-(2-Furyl)-2,4-pentadienylidene]-3-nitrobenzohydrazide
Molecular Formula C16H13N3O4
Molecular Weight 311.29g/mol
IUPAC Name N-[(E)-[(2E,4E)-5-(furan-2-yl)penta-2,4-dienylidene]amino]-3-nitrobenzamide
Standard InChI InChI=1S/C16H13N3O4/c20-16(13-6-4-7-14(12-13)19(21)22)18-17-10-3-1-2-8-15-9-5-11-23-15/h1-12H,(H,18,20)/b3-1+,8-2+,17-10+
Standard InChIKey IQDCEWKFMKIQEL-ZALSQAOPSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C=C/C=C/C2=CC=CO2
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC=CC=CC2=CC=CO2
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC=CC=CC2=CC=CO2
PubChem Compound 9552892
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator